(2-Bromo-5-fluorophenyl)hydrazine

Description

Structural Classification and Nomenclature within Halogenated Arylhydrazine Chemistry

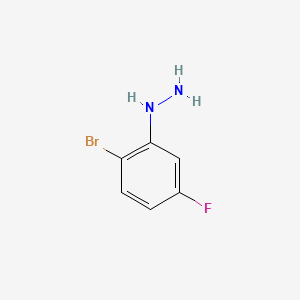

(2-Bromo-5-fluorophenyl)hydrazine belongs to the class of organic compounds known as arylhydrazines, which are characterized by a hydrazine (B178648) group (-NHNH₂) attached to an aromatic ring. Specifically, it is a disubstituted arylhydrazine, with a bromine atom at the 2-position and a fluorine atom at the 5-position of the phenyl ring. This places it within the broader category of halogenated arylhydrazines, a group of compounds that are of significant interest due to the profound impact of halogen substituents on the reactivity and properties of the parent molecule. cymitquimica.comrsc.org The interaction between arylhydrazines and halogenated compounds has been a subject of chemical study for many years. rsc.org

The systematic IUPAC name for this compound is this compound. sigmaaldrich.com It is commonly handled in the laboratory as its hydrochloride salt, referred to as this compound hydrochloride. cymitquimica.comsigmaaldrich.com

Table 1: Chemical Identification of this compound and its Hydrochloride Salt

| Identifier | This compound (Free Base) | This compound hydrochloride |

| CAS Number | 776239-07-7 combi-blocks.com | 60481-35-8 |

| Molecular Formula | C₆H₆BrFN₂ combi-blocks.com | C₆H₇BrClFN₂ calpaclab.com |

| Molecular Weight | 205.03 g/mol | 241.49 g/mol |

| InChI Key | PASVIKSOGNJXIL-UHFFFAOYSA-N | FIZCDIBJUUNWCD-UHFFFAOYSA-N cymitquimica.com |

| Physical Form | Gummy liquid semanticscholar.org | Light-yellow to yellow powder or crystals sigmaaldrich.com |

| Purity | 95% combi-blocks.com | ~97% sigmaaldrich.comcalpaclab.com |

Academic Significance and Research Trajectories of Bromofluorinated Arylhydrazines

The academic significance of this compound and related bromofluorinated arylhydrazines lies primarily in their role as versatile synthons for constructing complex molecular architectures, particularly in medicinal chemistry and materials science. cymitquimica.com The presence of multiple reaction sites—the nucleophilic hydrazine group and the halogenated aromatic ring capable of undergoing various coupling and substitution reactions—allows for diverse synthetic transformations.

A significant research trajectory involves the use of this compound as a precursor for heterocyclic compounds. For instance, it can undergo condensation and cyclization reactions with carbonyl compounds to form pyrazoline and pyrazole (B372694) derivatives. researchgate.net A recent study detailed the synthesis of a novel pyrazoline derivative, 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole, which was synthesized from a chalcone (B49325) and hydrazine hydrate (B1144303) and evaluated for its biological activities. researchgate.net This highlights a key application area: the generation of new chemical entities with potential pharmacological properties.

Furthermore, the halogen atoms on the phenyl ring open avenues for further functionalization. The bromine atom, for example, can participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the synthesis of biaryl compounds. The fluorine atom influences the electronic properties of the molecule, which can affect reaction rates and the biological activity of the final products. acs.org Research into arylhydrazines has also shown their utility as sources of aryl radicals for various arylation reactions and in the synthesis of aryl iodides. acs.org The development of synthetic methods utilizing N-arylhydrazines for the creation of biaryl amino alcohols further underscores their importance in accessing valuable chemical motifs. researchgate.net

Table 2: Selected Research Applications of this compound

| Research Area | Application | Specific Finding | Reference(s) |

| Heterocyclic Synthesis | Precursor for pyrazolines | Used in the synthesis of 5-(2-bromo-5-fluorophenyl)-3-(1h-pyrrol-2-yl)-4,5-dihydro-1h-pyrazole, a compound with antifungal potential. | researchgate.net |

| Organic Synthesis | Versatile building block | Serves as an intermediate for creating more complex molecules through reactions like nucleophilic substitution and coupling. | cymitquimica.com |

| Medicinal Chemistry | Synthesis of bioactive molecules | The core structure is incorporated into novel compounds for biological screening. For example, derivatives have been investigated for antimicrobial and anticancer properties. | |

| Ligand Design | Component for metal coordination | Utilized in the design of ligands for metal complexes due to the coordinating ability of the hydrazine group. |

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-5-fluorophenyl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrFN2/c7-5-2-1-4(8)3-6(5)10-9/h1-3,10H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASVIKSOGNJXIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)NN)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

776239-07-7 | |

| Record name | (2-bromo-5-fluorophenyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 5 Fluorophenyl Hydrazine and Its Analogues

Primary Synthetic Pathways

Two principal routes are commonly employed for the synthesis of (2-bromo-5-fluorophenyl)hydrazine: the reaction of substituted anilines with hydrazine (B178648) donors and strategies involving diazotization followed by reduction.

Synthesis via Substituted Anilines and Hydrazine Donors

A direct method for synthesizing this compound involves the reaction of 2-bromo-5-fluoroaniline (B94856) with a hydrazine source, such as hydrazine hydrate (B1144303). This nucleophilic substitution-type reaction is typically performed under reflux conditions in a suitable solvent like ethanol (B145695) or methanol (B129727) to facilitate the formation of the desired hydrazine derivative. The hydrochloride salt, a more stable form of the compound, can be prepared by reacting 2-bromo-5-fluoroaniline with hydrazine hydrate in the presence of hydrochloric acid.

This approach is also applicable to the synthesis of various analogues. For instance, substituted benzaldehyde (B42025) derivatives can react with hydrazine hydrochloride in ethanol under reflux to form corresponding hydrazine derivatives.

Strategies Involving Diazotization and Subsequent Reduction

A widely used and versatile method for preparing arylhydrazines, including this compound, is the diazotization of an appropriate aniline (B41778) followed by reduction of the resulting diazonium salt. This two-step process begins with the conversion of the amino group of an aniline to a diazonium salt.

For the synthesis of this compound, the starting material is 2-bromo-5-fluoroaniline. semanticscholar.org The diazotization step is typically carried out at low temperatures (0–5°C) using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as concentrated hydrochloric acid. google.com Maintaining a low temperature is crucial to prevent the decomposition of the unstable diazonium salt.

The subsequent reduction of the diazonium salt to the corresponding hydrazine can be achieved using various reducing agents. Common choices include stannous chloride (SnCl₂) in concentrated hydrochloric acid, sodium sulfite, or zinc powder with hydrochloric acid. semanticscholar.orggoogle.com The use of zinc powder and concentrated hydrochloric acid is noted for providing good reduction performance, high yields, and shorter reaction times. google.com An alternative reducing agent is sodium pyrosulfite, which is reported to shorten reaction times. google.com

A general procedure for this method is as follows:

Diazotization: The starting aniline (e.g., 2-bromo-5-fluoroaniline) is dissolved in concentrated hydrochloric acid and cooled to 0°C. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature. semanticscholar.org

Reduction: The resulting diazonium salt solution is then added to a solution of a reducing agent, such as tin(II) chloride hydrate in concentrated hydrochloric acid, also at 0°C. semanticscholar.org

Workup: After the reaction is complete, the mixture is basified, typically with a strong base like sodium hydroxide, and the product is extracted with an organic solvent. semanticscholar.org

Regioselective Synthesis and Isomeric Considerations

The regioselectivity of the synthesis is largely determined by the substitution pattern of the starting aniline. In the case of this compound, the starting material is 2-bromo-5-fluoroaniline. The synthesis of this specific isomer can be achieved through a multi-step process starting from 4-fluoroaniline. This involves acylation to protect the amino group, followed by nitration, replacement of the acetamido group with bromine, and finally, reduction of the nitro group. google.com This sequence ensures the desired 2-bromo-5-fluoro substitution pattern.

The development of regioselective synthetic methods is crucial for creating specific isomers of substituted pyridazinone skeletons, which can be achieved through one-pot multicomponent reactions. tubitak.gov.tr For example, the reaction of arylglyoxals, dialkylmalonates, and hydrazine hydrate can yield highly regioselective products. tubitak.gov.tr

Advanced Reaction Conditions and Catalytic Approaches

Modern synthetic chemistry has introduced advanced methods and catalytic systems to improve the efficiency and scope of arylhydrazine synthesis. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for forming C-N bonds. beilstein-journals.org These methods can be applied to the synthesis of N,N-diarylhydrazines from arylhydrazines and aryl tosylates, offering good-to-excellent yields and compatibility with various functional groups. researchgate.net

Catalytic approaches are also employed in reactions involving arylhydrazines. For instance, iodine can catalyze the generation of aryl radicals from aryl hydrazines in the presence of air, which can then be used in arylation reactions. nih.gov Furthermore, transition metal-catalyzed reactions, such as those using palladium or copper, have been developed for various transformations of arylhydrazines, including the synthesis of carbazoles and non-symmetric azobenzenes. beilstein-journals.orgresearchgate.netbohrium.com Indium(III) and silver(I) have been used to catalyze the annulation of arylhydrazine hydrochlorides to construct N-arylpyrazoles. researchgate.net

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The purification of this compound and its intermediates is essential to obtain a product of high purity. Common laboratory-scale purification techniques include recrystallization and column chromatography. semanticscholar.org

For instance, after synthesis, the crude this compound can be purified by flash chromatography using a solvent system such as ethyl acetate (B1210297) in hexane. cam.ac.uk Recrystallization is another effective method for purifying the final product.

In industrial-scale production, purification strategies would involve optimizing reaction conditions, solvent recovery, and implementing efficient purification steps to ensure high yield and purity. The hydrochloride salt of this compound is often preferred as it is more stable and easier to handle. Its formation can be achieved by treating the free base with hydrochloric acid.

The table below summarizes the key purification techniques mentioned:

| Technique | Description | Application | Reference |

| Recrystallization | A process of purifying a solid compound by dissolving it in a hot solvent and then allowing it to crystallize as the solution cools. | Purification of the crude product. | |

| Column Chromatography | A chromatographic method used to separate a mixture of chemical substances into its individual components. | Purification of crude product and intermediates. | semanticscholar.org |

| Flash Chromatography | A rapid form of column chromatography. | Purification of crude this compound. | cam.ac.uk |

| Extraction | A technique used to separate a desired substance from a mixture, often by using a solvent in which the desired substance is soluble. | Isolation of the product from the reaction mixture. | semanticscholar.org |

| Filtration | A mechanical or physical operation that separates solids from fluids (liquids or gases) by interposing a medium through which only the fluid can pass. | Isolation of the crystallized product. | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 5 Fluorophenyl Hydrazine

Reactivity of the Hydrazine (B178648) Moiety

The hydrazine functional group in (2-bromo-5-fluorophenyl)hydrazine is a key center of reactivity, participating in a variety of chemical transformations.

Condensation Reactions with Carbonyl Compounds: Formation of Hydrazones

The hydrazine moiety readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form the corresponding hydrazones. smolecule.com This reaction is a cornerstone of hydrazine chemistry and is typically carried out under acidic conditions, which catalyze the nucleophilic attack of the hydrazine nitrogen onto the carbonyl carbon. researchgate.net The resulting hydrazones are valuable intermediates in organic synthesis, often serving as precursors for the construction of heterocyclic rings like pyrazoles and pyrazolines. The presence of the bromo and fluoro substituents on the phenyl ring can influence the electronic properties of the hydrazine, potentially affecting reaction rates and the stability of the resulting hydrazone.

The general reaction scheme involves the initial formation of a carbinolamine intermediate, which then dehydrates to yield the stable hydrazone product. The reaction is versatile and can be performed with a wide range of carbonyl-containing compounds.

Table 1: Examples of Hydrazone Formation from this compound This table is illustrative and provides a general representation of the types of products formed. Specific reaction conditions and yields would require detailed experimental data.

| This compound | Carbonyl Compound | Resulting Hydrazone |

|---|---|---|

| Benzaldehyde (B42025) | (E)-1-((2-Bromo-5-fluorophenyl)imino)methanamine | |

| Acetone | 2-((2-Bromo-5-fluorophenyl)imino)propan-2-amine |

Redox Chemistry of the Hydrazine Functional Group

The hydrazine group in this compound can participate in both oxidation and reduction reactions. Oxidation of the hydrazine moiety can be achieved using various oxidizing agents, such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of different products depending on the reaction conditions and the strength of the oxidizing agent.

Conversely, the hydrazine group can be reduced. This redox activity is a characteristic feature of hydrazines and contributes to their utility in various chemical transformations. The specific products of these redox reactions are dependent on the reagents and conditions employed.

Reactivity of the Halogenated Aryl Moiety

The bromine and fluorine atoms attached to the phenyl ring of this compound introduce additional reaction pathways, primarily involving the aromatic core.

Nucleophilic Aromatic Substitution Dynamics

The electron-withdrawing nature of the halogen substituents, particularly the fluorine atom, can activate the aromatic ring towards nucleophilic aromatic substitution (SNA_r) reactions. masterorganicchemistry.com In these reactions, a nucleophile replaces a leaving group (in this case, typically the bromine atom) on the aromatic ring. The reaction generally proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgresearchgate.net The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups. libretexts.org The substitution pattern of the halogen atoms on the phenyl ring influences the regioselectivity and rate of these reactions. masterorganicchemistry.com

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The bromo substituent on the aryl ring of this compound makes it a suitable substrate for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which typically employs a palladium catalyst, is a powerful method for forming carbon-carbon bonds. nih.govdigitellinc.com In this reaction, the aryl bromide can be coupled with an organoboron compound, such as a boronic acid or an organotrifluoroborate salt, in the presence of a base. nih.govnih.gov This reaction allows for the introduction of a wide variety of substituents at the position of the bromine atom, providing a versatile tool for the synthesis of more complex molecules. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity. nih.gov

Table 2: Generalized Suzuki-Miyaura Coupling of this compound Derivatives This table presents a generalized scheme. The specific organoboron reagent and reaction conditions would determine the final product.

| Aryl Halide | Organoboron Reagent | Catalyst System | Base | Product |

|---|---|---|---|---|

| This compound Derivative | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-Phenyl-5-fluorophenylhydrazine Derivative |

| This compound Derivative | Vinylboronic acid | PdCl₂(dppf) | K₃PO₄ | 2-Vinyl-5-fluorophenylhydrazine Derivative |

Exploration of Reaction Mechanisms and Intermediates

Understanding the mechanisms of reactions involving this compound is key to controlling their outcomes. The formation of hydrazones from the condensation with carbonyls proceeds through a well-established nucleophilic addition-elimination pathway. researchgate.net

In nucleophilic aromatic substitution, the formation of a Meisenheimer intermediate is a critical step. libretexts.org This intermediate is a species where the nucleophile has added to the aromatic ring, temporarily disrupting its aromaticity. The negative charge of this intermediate is delocalized over the ring and is stabilized by electron-withdrawing substituents. libretexts.org

In transition metal-catalyzed cross-coupling reactions, the mechanism involves a catalytic cycle that typically includes oxidative addition of the aryl bromide to the metal center, transmetalation with the organoboron reagent, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.

An intermediate is a molecular entity that is formed from the reactants and reacts further to give the directly observed products of a chemical reaction. youtube.com For example, in a multi-step reaction, an intermediate is a product of one step and a reactant for the next. youtube.com

Applications in Organic Synthesis and Advanced Materials Science

Role as a Versatile Synthetic Intermediate

The reactivity of the hydrazine (B178648) group, combined with the electronic effects of the bromo and fluoro substituents, establishes (2-bromo-5-fluorophenyl)hydrazine as a key component in multi-step synthetic pathways. It serves as a foundational scaffold for constructing intricate molecular frameworks of interest in medicinal chemistry and materials science. cymitquimica.com

This compound serves as a starting material for the synthesis of complex organic molecules and heterocyclic compounds. smolecule.com Its utility extends to the production of molecules for various research applications, including the development of potential agrochemicals and dyes. The dual halogenation on the phenyl ring allows for selective modifications through reactions like nucleophilic substitution or cross-coupling, enabling the construction of elaborate, multi-functionalized aromatic systems. cymitquimica.com

The primary reactivity of the hydrazine functional group involves its role as a potent nucleophile, particularly in reactions with carbonyl compounds. This reactivity is harnessed to produce a class of compounds known as hydrazones. The reaction of this compound with various aldehydes and ketones leads to the formation of highly substituted hydrazone derivatives through a nucleophilic addition-elimination mechanism. researchgate.netresearchgate.net

These hydrazone synthesis reactions are often straightforward, involving the condensation of the hydrazine with a suitable carbonyl compound. researchgate.netmdpi.com The resulting hydrazones are not merely stable products but are often key intermediates themselves, poised for further transformations, most notably intramolecular cyclization reactions to yield heterocyclic systems. mdpi.com Research has demonstrated the synthesis of various hydrazone derivatives from substituted hydrazides, which are closely related to hydrazines. For instance, hydrazides have been reacted with different benzaldehydes to produce new hydrazone derivatives, which were subsequently studied for their biological potential. researchgate.net Similarly, hydrazide-hydrazone derivatives have been synthesized by reacting cyanoacetyl hydrazine with ketones like 3-acetylpyridine. mdpi.com

Construction of Diverse Heterocyclic Systems

One of the most significant applications of this compound in organic synthesis is its use in constructing heterocyclic rings. The bifunctional nature of the molecule—a nucleophilic hydrazine group and an aryl ring—is perfectly suited for reactions that form cyclic structures.

This compound and its derivatives are extensively used as key precursors for the synthesis of pyrazoles and their partially saturated analogues, pyrazolines. researchgate.net These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are prevalent scaffolds in many biologically active compounds. researchgate.net The synthesis typically involves the reaction of the hydrazine with a 1,3-dielectrophilic species, which provides the three-carbon backbone required to form the five-membered ring. dergipark.org.trnih.gov

The most common method for synthesizing pyrazole (B372694) and pyrazoline rings is through a cyclocondensation reaction. nih.gov This strategy involves reacting a hydrazine derivative with a compound containing two electrophilic centers, typically separated by one carbon atom. dergipark.org.tr

A classic and widely used approach is the reaction of this compound with α,β-unsaturated aldehydes or ketones, often referred to as chalcones. researchgate.netnih.govresearchgate.net In this reaction, the terminal nitrogen of the hydrazine initially attacks the β-carbon of the unsaturated system (Michael addition), followed by an intramolecular cyclization via the attack of the second nitrogen atom on the carbonyl carbon, and subsequent dehydration to yield the stable pyrazoline or pyrazole ring. researchgate.nettandfonline.com

One study reported the synthesis of 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole by reacting a corresponding α,β-unsaturated carbonyl compound with hydrazine hydrate (B1144303) in methanol (B129727) at room temperature. researchgate.net Another common set of reactants for pyrazole synthesis are 1,3-dicarbonyl compounds. dergipark.org.trnih.gov The reaction with hydrazine proceeds via condensation at both carbonyl groups to form the heterocyclic ring. dergipark.org.tr These reactions are often carried out in solvents like ethanol (B145695) or acetic acid and may be catalyzed by acid. dergipark.org.trnih.gov

Table 1: Examples of Pyrazole/Pyrazoline Synthesis via Cyclocondensation

| Hydrazine Derivative | 1,3-Dielectrophile (Chalcone/Diketone) | Solvent/Conditions | Product | Reference(s) |

| Hydrazine Hydrate | (E)-3-(2-bromo-5-fluorophenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one | Methanol, Room Temp | 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole | researchgate.net |

| Hydrazine Hydrate | (E)-3-(2-bromo-5-fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one | Methanol, Room Temp | 5-(2-bromo-5-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole | nih.gov |

| Phenylhydrazine | 1,3-Diketone | Ethanol, Reflux | 1,3,5-Trisubstituted Pyrazole | dergipark.org.tr |

| Hydrazine Hydrate | 2'-Hydroxychalcones | Acetic Acid, Grinding | 2-Pyrazoline derivatives | tandfonline.com |

| Hydrazine Hydrate | Substituted Chalcone (B49325) | Acetic Acid, Reflux | N-Substituted Pyrazolines | nih.gov |

To enhance reaction efficiency, modern synthetic techniques such as microwave irradiation have been applied to the synthesis of pyrazoles and pyrazolines. researchgate.nettandfonline.com Microwave-assisted synthesis often leads to significant reductions in reaction times, improved product yields, and cleaner reaction profiles compared to conventional heating methods. tandfonline.comresearchgate.net

In the context of pyrazoline formation, microwave irradiation can accelerate the cyclocondensation reaction between chalcones and hydrazines. tandfonline.com For instance, the synthesis of N-acetyl pyrazoline derivatives has been successfully achieved by the microwave-assisted cyclization of chalcones with hydrazine hydrate and acetic anhydride (B1165640) under solvent-free conditions, using an acidic catalyst like SiO₂-H₂SO₄. tandfonline.com This method provided yields exceeding 85% in just 4-6 minutes of irradiation. tandfonline.com Another study describes the formation of pyrazole compounds from chalcones and phenyl hydrazine using microwave irradiation, highlighting the efficiency of this green chemistry approach. researchgate.net The mechanism is believed to proceed through a rapid, heat-induced nucleophilic attack and subsequent cyclization. researchgate.net These methods represent an environmentally benign and efficient alternative for the rapid construction of pyrazoline libraries. tandfonline.com

Pyrazole and Pyrazoline Ring Formation

Sonochemical Synthetic Routes

The application of ultrasound in chemical synthesis, known as sonochemistry, has been shown to be an effective and environmentally friendly method for accelerating reactions and improving yields. In the context of synthesizing derivatives from this compound, sonochemical methods offer a green alternative to conventional heating. nih.gov Studies have demonstrated that ultrasound irradiation can significantly reduce reaction times, for instance, from hours to minutes, while simultaneously increasing the yield of the desired products. nih.gov This is particularly evident in condensation reactions where the use of a water-glycerol solvent system under sonication has proven to be highly efficient. nih.gov

For example, the synthesis of certain hydrazine carboxamides, which are precursors to other heterocyclic systems, has been optimized using ultrasound. nih.gov While conventional stirring in a water-glycerol mixture might yield around 72% of the product in an hour, ultrasonication can boost the yield to 94% in just five minutes. nih.gov The efficiency of sonochemical synthesis is influenced by the solvent system, with water-glycerol mixtures often providing the best results compared to organic solvents like methanol, ethanol, or toluene. nih.gov

Indazole Ring System Synthesis

This compound is a key starting material for the synthesis of various substituted indazoles, a class of heterocyclic compounds with significant biological activities. The construction of the indazole ring often involves the reaction of a hydrazine derivative with a suitable carbonyl compound or a precursor that can undergo intramolecular cyclization.

One common strategy involves the reaction of o-fluorobenzaldehydes with hydrazine derivatives. sci-hub.seresearchgate.net The fluorine atom can act as a leaving group in an intramolecular nucleophilic aromatic substitution to form the pyrazole ring fused to the benzene (B151609) ring. Another approach involves the diazotization of corresponding anilines followed by reduction, though methods starting from halogenated benzonitriles are also prevalent. nih.govgoogle.com For instance, 5-bromo-2-fluorobenzonitrile (B68940) can be reacted with hydrazine hydrate to produce 5-bromo-1H-indazol-3-amine in a high-yielding and rapid reaction. nih.gov The resulting bromo-substituted indazole can then be further functionalized through reactions like the Suzuki coupling. nih.gov

The following table summarizes a synthetic route to an indazole derivative:

| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |

| 5-bromo-2-fluorobenzonitrile | Hydrazine hydrate (80%) | 5-bromo-1H-indazol-3-amine | Reflux, 20 min | 88% | nih.gov |

Pyrazolone (B3327878) Derivative Construction

Pyrazolone derivatives, another important class of five-membered heterocyclic compounds, can be synthesized using this compound. These compounds are known for their diverse biological activities. The synthesis typically involves the condensation of the hydrazine with a β-ketoester or a similar 1,3-dicarbonyl compound. nih.gov

The general synthetic approach involves the reaction of this compound with a suitable diketone or its equivalent, leading to the formation of the pyrazolone ring through a cyclocondensation reaction. The specific substituents on the resulting pyrazolone will depend on the structure of the dicarbonyl compound used. These reactions can be catalyzed by acids or bases to facilitate the cyclization process.

Oxadiazole Scaffold Generation

The 1,3,4-oxadiazole (B1194373) ring is a common structural motif in medicinal chemistry and materials science. This compound can serve as a precursor for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. The typical synthetic pathway involves the conversion of a carboxylic acid to its corresponding acid hydrazide, which is then cyclized.

For instance, a carboxylic acid can be reacted with this compound to form a hydrazide. This intermediate can then undergo cyclodehydration, often in the presence of a dehydrating agent like phosphorus oxychloride, to form the 1,3,4-oxadiazole ring. researchgate.net Another method involves the reaction of hydrazides with carbon disulfide in the presence of a base to form an oxadiazole-thiol derivative, which can be further functionalized. who.int Ultrasound-assisted methods have also been developed for the synthesis of 1,3,4-oxadiazole derivatives, offering high yields in short reaction times. mdpi.com

The following table outlines a general synthetic approach to 2,5-disubstituted 1,3,4-oxadiazoles:

| Step | Reactants | Reagents | Product | Reference |

| 1 | Carboxylic Acid, Thionyl Chloride | - | Acyl Chloride | ijper.org |

| 2 | Acyl Chloride, this compound | Pyridine | N-(2-Bromo-5-fluorophenyl)benzohydrazide | ijper.org |

| 3 | N-(2-Bromo-5-fluorophenyl)benzohydrazide | Phosphorus oxychloride | 2-Aryl-5-(2-bromo-5-fluorophenyl)-1,3,4-oxadiazole | researchgate.net |

Contributions to Materials Science and Organic Optoelectronics

The incorporation of the this compound moiety into larger molecular frameworks has led to the development of novel organic materials with interesting properties for applications in materials science and optoelectronics.

Design of Novel Organic Materials Incorporating Halogenated Arylhydrazine Scaffolds

The presence of halogen atoms (bromine and fluorine) in the arylhydrazine scaffold provides a handle for tuning the electronic properties and intermolecular interactions of the resulting materials. These halogen atoms can participate in halogen bonding, a non-covalent interaction that can influence molecular packing and solid-state properties.

Derivatives of this compound have been used to construct molecules that exhibit interesting photophysical properties, such as fluorescence. For example, Schiff base compounds derived from this hydrazine have been shown to form twisted microcrystals that act as optical waveguides. researchgate.net The mechanical flexibility and emission properties of these materials make them promising for applications in flexible electronics and photonics. researchgate.net

Crystal Engineering and Supramolecular Assembly of Derivatives

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which are governed by the arrangement of molecules in the crystal lattice. The derivatives of this compound are excellent candidates for crystal engineering studies due to the potential for various non-covalent interactions, including hydrogen bonding from the hydrazine group and halogen bonding from the bromine and fluorine atoms.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 5 Fluorophenyl Hydrazine Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of (2-Bromo-5-fluorophenyl)hydrazine, offering detailed insights into the chemical environment of each atom.

In ¹H NMR analysis, the aromatic protons of this compound typically appear as multiplets due to complex spin-spin coupling. The chemical shifts are influenced by the electronic effects of the bromine and fluorine substituents. The hydrazine (B178648) protons (NH and NH₂) exhibit characteristic signals that can vary in chemical shift and multiplicity depending on the solvent and concentration.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| Aromatic-H | 6.98 | dd | J = 8.8, 4.9 Hz |

| Aromatic-H | 6.79 | ddd | J = 8.8, 7.9, 3.1 Hz |

| Aromatic-H | 6.64 | dd | J = 8.8, 3.1 Hz |

| NH | 8.21 | s | |

| NH₂ | 4.09 | s |

This table presents representative ¹H NMR data. Actual values may vary based on experimental conditions.

¹³C NMR spectroscopy provides a "fingerprint" of the carbon skeleton. The chemical shifts of the aromatic carbons are significantly affected by the electronegative halogen substituents, leading to a distinct pattern of signals. The carbon atom attached to the bromine (C-Br) and the one attached to fluorine (C-F) show characteristic resonances.

| Carbon | Chemical Shift (ppm) |

| C-F | 159.2 (d, J = 240.2 Hz) |

| C-NHNH₂ | 143.2 (d, J = 2.1 Hz) |

| C-H | 115.9 (d, J = 8.1 Hz) |

| C-H | 113.8 (d, J = 23.2 Hz) |

| C-H | 110.1 (d, J = 24.3 Hz) |

| C-Br | 109.8 (d, J = 3.8 Hz) |

This table presents representative ¹³C NMR data. Actual values may vary based on experimental conditions.

Two-dimensional NMR techniques are invaluable for unambiguously assigning the proton and carbon signals.

COSY (Correlation Spectroscopy) : This experiment reveals the coupling relationships between protons, helping to trace the connectivity within the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) : HMQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy probes the vibrational modes of the molecule, providing information about the functional groups present. The IR spectrum of this compound is characterized by specific absorption bands.

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H stretching | 3350-3250 |

| C-H stretching (aromatic) | 3100-3000 |

| C=C stretching (aromatic) | 1600-1450 |

| C-F stretching | 1250-1150 |

| C-Br stretching | 700-600 |

This table presents typical IR absorption ranges. Specific peak positions can vary.

The presence of sharp bands in the N-H stretching region confirms the hydrazine moiety. The aromatic C-H and C=C stretching vibrations are also clearly observable. The strong absorption band corresponding to the C-F stretch is a key diagnostic feature, as is the band for the C-Br stretch in the lower frequency region.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of this compound, which in turn confirms its elemental composition. The isotopic pattern observed in the mass spectrum is particularly informative due to the presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. This results in a characteristic M and M+2 peak pattern, providing strong evidence for the presence of a single bromine atom in the molecule.

Single Crystal X-ray Diffraction (SCXRD) Analysis

Determination of Molecular Conformation and Stereochemistry

The definitive determination of the molecular conformation and stereochemistry of this compound in the solid state is typically achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise atomic coordinates, allowing for the detailed measurement of bond lengths, bond angles, and torsional angles, which together define the molecule's three-dimensional structure.

While specific crystallographic data for this compound is not extensively available in the surveyed literature, analysis of structurally similar compounds provides valuable insights. For instance, studies on pyrazoline derivatives, which are often synthesized from aryl hydrazines, reveal that the five-membered pyrazoline ring typically adopts a non-planar envelope conformation. In derivatives formed from substituted phenylhydrazines, the orientation of the phenyl ring relative to the heterocyclic system is a key conformational feature.

For this compound itself, spectroscopic methods like Nuclear Magnetic Resonance (NMR) are crucial for confirming its structural integrity in solution. Publicly available ¹H and ¹³C NMR data confirm the substitution pattern on the aromatic ring. semanticscholar.org Specifically, ¹³C NMR data for this compound shows characteristic signals with coupling constants indicative of the fluorine substituent's position, such as a large doublet for the carbon atom directly bonded to fluorine (¹J C-F) and smaller couplings for adjacent carbons. semanticscholar.org The ¹⁹F NMR spectrum further corroborates the structure with a single multiplet, whose coupling constants correspond to interactions with neighboring aromatic protons. semanticscholar.org These solution-state data, while not defining solid-state conformation, are essential for verifying the molecular connectivity and are consistent with the assigned stereochemistry. semanticscholar.org

Analysis of Intermolecular Interactions in the Solid State

The analysis of intermolecular interactions in the crystalline lattice is fundamental to understanding the solid-state properties of a compound, including its packing efficiency, stability, and melting point. These interactions are also best characterized by single-crystal X-ray diffraction.

In the absence of a published crystal structure for this compound, its potential intermolecular interactions can be inferred from its functional groups and from studies of related compounds. The molecule possesses key features capable of forming significant non-covalent interactions:

Hydrogen Bonding: The hydrazine moiety (-NHNH₂) contains both hydrogen bond donors (the N-H groups) and acceptors (the lone pairs on the nitrogen atoms). This allows for the formation of robust intermolecular hydrogen bonds, such as N-H···N, which are common in the crystal structures of hydrazine derivatives.

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with nucleophilic atoms on adjacent molecules.

π-π Stacking: The fluorine-substituted benzene (B151609) ring can participate in π-π stacking interactions, where parallel aromatic rings align to stabilize the crystal packing.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, which measures the absorption of ultraviolet and visible light, is a standard technique used to characterize aromatic compounds like this compound. researchgate.net The resulting spectrum provides information about the electronic transitions within the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with its aromatic system and hydrazine functional group. The primary absorptions would arise from:

π → π* transitions: These are characteristic of the benzene ring and are typically observed as strong absorption bands in the ultraviolet region. The substitution of the ring with bromine and fluorine atoms can cause a bathochromic (red) shift of these bands compared to unsubstituted benzene.

n → π* transitions: These weaker transitions involve the promotion of a non-bonding electron from one of the nitrogen atoms of the hydrazine group to an anti-bonding π* orbital of the aromatic ring.

While UV-Vis spectroscopy is a common characterization method for such compounds, specific absorption maxima (λmax) values for this compound are not reported in the reviewed scientific literature. arkat-usa.orgnih.govsharif.edu Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic absorption spectra and aid in the interpretation of experimental results. sharif.edu

Elemental Combustion Analysis

Elemental combustion analysis is a fundamental technique for verifying the empirical formula of a synthesized compound and assessing its purity. The method involves combusting a small, precisely weighed sample and quantifying the resulting amounts of carbon dioxide, water, and nitrogen gas, from which the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original compound are determined.

For this compound, with the molecular formula C₆H₆BrFN₂, the theoretical elemental composition can be calculated from the atomic weights of its constituent elements. The results of this analysis are crucial for confirming that the synthesized material matches the expected structure. Typically, experimental values that fall within ±0.4% of the theoretical values are considered evidence of high purity.

Below is a table detailing the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 34.48% |

| Hydrogen | H | 1.008 | 6 | 6.048 | 2.89% |

| Bromine | Br | 79.904 | 1 | 79.904 | 38.23% |

| Fluorine | F | 18.998 | 1 | 18.998 | 9.09% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 13.40% |

| Total | 205.03 | 100.00% |

Theoretical and Computational Chemistry Approaches to 2 Bromo 5 Fluorophenyl Hydrazine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the electronic structure and various molecular properties of (2-bromo-5-fluorophenyl)hydrazine. These calculations solve the Schrödinger equation, or its density-based equivalent, to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the structural and electronic properties of molecules. In studies of similar hydrazine (B178648) derivatives, DFT, often employing the B3LYP functional with a basis set like 6-311G(d,p), is used to optimize the molecular geometry. researchgate.net This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation, providing theoretical values for bond lengths and angles.

For a molecule like this compound, DFT calculations would elucidate how the bromine and fluorine substituents influence the geometry of the phenyl ring and the orientation of the hydrazine moiety. Furthermore, these calculations can yield electronic properties such as dipole moment and Mulliken atomic charges, which describe the charge distribution across the molecule and help identify sites susceptible to electrophilic or nucleophilic attack. researchgate.nettandfonline.com

Ab initio calculations, which are based on first principles without empirical parameters, are crucial for determining reactivity descriptors. A key aspect of this is the Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.netscispace.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the chemical behavior of this compound. These descriptors provide a quantitative measure of different aspects of the molecule's reactivity.

Table 1: Global Reactivity Descriptors from FMO Analysis

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity to accept electrons. |

This table presents the standard formulas used to calculate global reactivity descriptors from HOMO and LUMO energies derived from computational chemistry.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the detailed study of reaction mechanisms. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. For hydrazine derivatives, computational studies have been used to investigate reaction pathways such as hydrohydrazination reactions. acs.org

In the context of this compound, this molecule is a key precursor in Fischer indole (B1671886) synthesis and in the formation of heterocyclic compounds like pyrazoles. nih.govrasayanjournal.co.in Computational modeling could be employed to:

Calculate the activation energy barriers for different steps in a reaction, such as the cyclization of this compound with a carbonyl compound.

Determine the structure of the transition state, which is the highest energy point along the reaction coordinate.

Compare different possible mechanistic pathways to determine the most energetically favorable route.

For example, a theoretical study could model the condensation and subsequent cyclization of this compound with a diketone to form a pyrazole (B372694) ring, elucidating the role of the bromo and fluoro substituents on the reaction energetics.

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum mechanics is ideal for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a view of how the molecule moves, flexes, and changes conformation. nih.gov

For this compound, MD simulations would be valuable for:

Conformational Analysis: Exploring the different spatial arrangements (conformers) of the hydrazine group relative to the phenyl ring and identifying the most stable and populated conformations.

Solvent Effects: Simulating the molecule in a solvent box (e.g., water or ethanol) to understand how intermolecular interactions with solvent molecules influence its structure and dynamics.

Stability Assessment: Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can be calculated from the simulation trajectory. A stable RMSD value over time suggests the system has reached equilibrium, while RMSF highlights the most flexible regions of the molecule. nih.govnih.gov

Intermolecular Interaction and Molecular Recognition Studies

Understanding how this compound interacts with other molecules is crucial, particularly for its role as a building block in larger, biologically active compounds. Computational methods can characterize and quantify these non-covalent interactions.

Hirshfeld Surface Analysis: This technique is used to visualize and quantify intermolecular interactions in a crystal structure. It maps regions involved in different types of contacts, such as hydrogen bonds and halogen bonds, and provides a "fingerprint" plot that summarizes the nature and prevalence of these interactions. consensus.app

Molecular Docking: This computational technique predicts the preferred orientation of one molecule when bound to a second, for example, when a ligand binds to a protein's active site. tandfonline.comresearchgate.net If this compound were part of a larger drug candidate, docking studies would be essential to predict its binding affinity and mode of interaction with a biological target. scispace.com

Analysis of Non-Covalent Bonds: The bromine and fluorine atoms on the phenyl ring can participate in specific non-covalent interactions. The bromine can form halogen bonds (Br···X), while the fluorine can act as a hydrogen bond acceptor (F···H-N). The hydrazine group is a potent hydrogen bond donor and acceptor. iucr.orgmdpi.com Quantum chemical calculations can be used to analyze the strength and geometry of these interactions, which are critical for molecular recognition and the stability of crystal structures. rasayanjournal.co.in

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.